Dihydroactinidiolide

Description

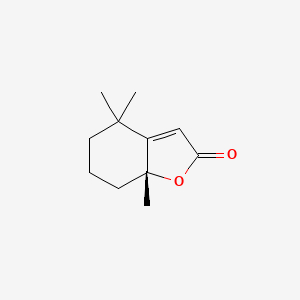

Structure

3D Structure

Properties

IUPAC Name |

(7aR)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKHDCBNRDRUEB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=CC(=O)O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC(C1=CC(=O)O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028845 | |

| Record name | Dihydroactinidiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; musky or coumarin-like aroma | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.051-1.058 | |

| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17092-92-1 | |

| Record name | (-)-Dihydroactinidiolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17092-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroactinidiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017092921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroactinidiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroactinidiolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROACTINIDIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3M4862R3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of Dihydroactinidiolide

Biosynthetic Pathways and Precursors

The primary origin of dihydroactinidiolide (B95004) is the oxidative breakdown of carotenoids, which can be initiated by thermal, enzymatic, or photo-oxidative processes. mdpi.comdrugfuture.com

Carotenoids, particularly β-carotene, serve as the foundational precursors for a multitude of aroma compounds, including this compound. mdpi.com The degradation can be triggered by factors such as heat or enzymatic action, leading to the cleavage of the carotenoid's polyene chain. researchgate.net

β-carotene is widely recognized as a principal precursor for the formation of this compound. tandfonline.comnih.gov The process involves the cleavage of the β-carotene molecule, yielding various smaller, volatile compounds known as apocarotenoids. mdpi.com Thermal degradation studies have demonstrated that heating β-carotene can efficiently produce this compound. tandfonline.comtandfonline.com For instance, the thermal degradation of commercial β-carotene has been shown to yield a significant amount of this compound. researchgate.net Research comparing different sources of β-carotene found that purity plays a crucial role in the yield of the final product. tandfonline.com

Table 1: Yield of this compound from Thermal Degradation of Different β-Carotene Sources

| β-Carotene Source | Yield of this compound (%) |

|---|---|

| Commercial (Synthetic) β-Carotene | 61.21% researchgate.net |

| β-Carotene from Crude Palm Oil | 29.23% researchgate.net |

The transformation of β-carotene into this compound is not a direct conversion but proceeds through a series of intermediate compounds. Kinetic studies indicate that this compound is often one of the first volatile compounds to form during the heat treatment of β-carotene. tandfonline.com However, the pathway involves several key intermediates.

One significant pathway suggests that 5,6-epoxy-β-ionone is a critical intermediate. tandfonline.comresearchgate.net This compound, in turn, can be a precursor to other volatiles like β-ionone. tandfonline.com The degradation pathway can be summarized as the oxidation of β-carotene leading to compounds such as β-ionone and 5,6-epoxy-β-ionone, which are then further transformed into this compound. researchgate.netnih.gov Another potential precursor identified in degradation studies is mutatochrome. researchgate.net The final phase of β-carotene autoxidation involves the conversion of longer-chain apocarotenals into shorter-chain compounds, including β-ionone, β-ionone-5,6-epoxide, and ultimately this compound. cdnsciencepub.com

Enzymatic activities play a crucial role in the degradation of carotenoids in biological systems. ftb.com.hr The process is often a co-oxidation, where the oxidation of a primary substrate (like a fatty acid) by an enzyme generates free radicals that then attack and cleave the carotenoid molecule. researchgate.net

Enzymes such as lipoxygenase and xanthine (B1682287) oxidase are known to facilitate this co-oxidation. researchgate.netftb.com.hr For example, xanthine oxidase catalyzes reactions that generate radical species, which then cleave β-carotene to produce aroma compounds, including β-ionone, 5,6-epoxy-β-ionone, and this compound. ftb.com.hr Similarly, lipoxygenases, when acting on polyunsaturated fatty acids like linoleic acid, produce peroxide radicals that can co-oxidize carotenoids, leading to the formation of ionones and other derivatives. google.com Some fungi possess enzymes like polyphenol oxidase that are also responsible for the co-oxidation of β-carotene into these volatile compounds. ftb.com.hr

Certain microorganisms are capable of cleaving carotenoids to produce valuable aroma compounds. This biotransformation offers a "natural" route for the production of norisoprenoids. mdpi.com

Research has identified several fungal and bacterial strains capable of degrading carotenoids. A screening of over 50 filamentous fungi and yeasts revealed that several strains could efficiently degrade β-carotene. nih.gov

Fungal Transformation : In submerged cultures, fungi such as Ganoderma applanatum, Hypomyces odoratus, Kuehneromyces mutabilis, and Trametes suaveolens were found to form this compound as the sole conversion product from β,β-carotene. nih.gov Other fungi, like Marasmius scorodonius, produce β-ionone as the main metabolite, with this compound formed in smaller quantities. nih.gov

Mixed Microbial Cultures : A mixed culture of Geotrichum sp. and Bacillus sp. has been shown to produce tobacco-like aroma compounds from the carotenoid lutein. researchgate.netresearchgate.net In this symbiotic relationship, Geotrichum sp. is responsible for the initial oxidation of the carotenoid to produce the intermediate β-ionone. researchgate.net Subsequently, Bacillus sp. incorporates this intermediate and converts it into other compounds, demonstrating a two-step microbial process for transforming carotenoids into complex aromas. researchgate.net

Table 2: Microbial Production of Carotenoid-Derived Compounds

| Microorganism(s) | Precursor | Key Products |

|---|---|---|

| Ganoderma applanatum, Hypomyces odoratus, Kuehneromyces mutabilis, Trametes suaveolens | β,β-Carotene | This compound nih.gov |

| Marasmius scorodonius | β,β-Carotene | β-Ionone (major), this compound (minor) nih.gov |

| Geotrichum sp. | Lutein | β-Ionone researchgate.net |

| Bacillus sp. (acting on intermediate) | β-Ionone | 7,8-dihydro-β-ionone, 7,8-dihydro-β-ionol researchgate.net |

Microbial Transformation Pathways

Conversion of Carotenoids to this compound and Related Aromas

This compound is a terpenoid lactone that is not synthesized directly by plants but is instead a degradation product of carotenoids. researchgate.netmdpi.com The primary precursor for its formation is β-carotene, a widespread carotenoid pigment in plants. researchgate.netarccjournals.com The conversion process can occur through several pathways, including thermal degradation and enzymatic co-oxidation. tandfonline.com

Thermal degradation of β-carotene is a significant pathway for the formation of this compound. tandfonline.comsmolecule.com Studies have shown that heating β-carotene, particularly in an aqueous environment, leads to the production of this compound as one of the primary volatile compounds. tandfonline.com Kinetic studies suggest that it is one of the first compounds to be formed during the heat treatment of β-carotene. researchgate.nettandfonline.com The proposed mechanism involves the formation of intermediate compounds such as 5,6-epoxy-β-ionone, which then acts as a precursor to this compound and other volatile aromas like β-ionone. researchgate.netresearchgate.nettandfonline.com The yield of this compound from thermal degradation can be substantial; for instance, the degradation of commercial β-carotene has been shown to yield up to 61.21% this compound. tandfonline.com

Enzymatic co-oxidation is another key pathway for the breakdown of carotenoids into this compound. medchemexpress.com This process involves enzymes such as lipoxygenases, polyphenoloxidases, and xanthine oxidases. medchemexpress.combio-connect.nl These enzymes, while acting on other substrates like fatty acids, can generate free radicals that co-oxidize β-carotene, leading to its cleavage and the subsequent formation of various apocarotenoids, including this compound. researchgate.netnih.gov Fungi have also been utilized for the biotransformation of β-carotene, with some strains like Ganoderma applanatum and Trametes suaveolens capable of converting it into this compound. researchgate.net

The degradation of carotenoids yields a variety of aroma compounds in addition to this compound. These related aromas are often found alongside this compound in natural products. Notable compounds formed through these pathways include β-ionone, 3-oxo-β-ionone, β-cyclocitral, and safranal. researchgate.nettandfonline.com

Natural Distribution and Biological Sources

This compound is a widely distributed natural compound, identified in numerous plants and even in some animal secretions. fraterworks.com Its presence is often associated with the characteristic aroma of the source material.

The compound is prevalent throughout the plant kingdom, found in fruits, leaves, and processed plant materials like tea and tobacco. tandfonline.comsmolecule.com

This compound is found in a variety of fruits, contributing to their complex flavor profiles. It is a known constituent of kiwifruit (Actinidia deliciosa), where it is derived from the fruit's carotenoids. smolecule.comcymitquimica.com The compound is also present in mangoes and passion fruit, where it adds to their characteristic tropical scent. smolecule.comrevivesuperfoods.com The presence of this compound in these fruits is linked to the degradation of carotenoids as the fruit ripens. lookchem.com

The first isolation of this compound was from the leaves of silver vine (Actinidia polygama), a plant known to be a powerful attractant for cats. tandfonline.comkittykush.cotandfonline.com This compound, along with actinidine, is one of the active chemicals responsible for the euphoric response observed in felines. kittykush.co this compound has also been identified in the leaves of plants from the genus Dactylis (orchard grass). biosynth.com Research has shown its accumulation in Arabidopsis leaves, particularly under high-light stress conditions, suggesting a role in plant stress response. researchgate.net

This compound is an important aroma compound in various types of tea. medchemexpress.combio-connect.nl It is found in black tea, green tea (both derived from Camellia sinensis), and Rooibos tea (Aspalathus linearis). researchgate.netfraterworks.comuliege.be In green tea, this compound is considered one of the major volatile compounds, formed through the degradation of carotenoids during processing steps like drying. scielo.brmdpi.com Its concentration can increase significantly during the fermentation of green tea. nih.gov Similarly, it is a key component of the volatile profile of brewed Rooibos tea. researchgate.netcore.ac.uknih.gov

Tobacco leaves are another significant natural source of this compound. researchgate.nettandfonline.comfraterworks.com It has been isolated from the ether extract of cigar leaves and is recognized as a contributor to the aroma of tobacco. medchemexpress.comtandfonline.com The compound's presence in tobacco is, like in other plants, a result of the degradation of carotenoids present in the leaves.

Table 1: Natural Sources of this compound

| Source Category | Specific Source | Plant Species | Reference |

|---|---|---|---|

| Fruits | Kiwifruit | Actinidia deliciosa | smolecule.comcymitquimica.com |

| Passion Fruit | Passiflora edulis | smolecule.comrevivesuperfoods.com | |

| Mango | Mangifera indica | smolecule.com | |

| Leaves | Silver Vine | Actinidia polygama | researchgate.nettandfonline.comkittykush.co |

| Orchard Grass | Dactylis | biosynth.com | |

| Tea | Black & Green Tea | Camellia sinensis | researchgate.netfraterworks.comscielo.br |

| Rooibos Tea | Aspalathus linearis | researchgate.netresearchgate.netnih.gov | |

| Other | Tobacco | Nicotiana tabacum | tandfonline.commedchemexpress.comfraterworks.com |

Plant Kingdom Sources

Other Botanical Sources (Brassaiopsis glomerulata, Eleocharis coloradoensis, Trachyandra laxa)

This compound has been identified in a variety of other plant species.

Brassaiopsis glomerulata : This large shrub, a member of the Araliaceae family, contains (−)-dihydroactinidiolide in its leaves. nih.govresearchgate.netnih.gov The compound was isolated from the ethyl acetate-soluble extract of the plant's leaves during bioassay-guided fractionation. nih.govresearchgate.netresearchgate.net However, its volatility prevented testing in certain aromatase inhibition assays. nih.govanabolicminds.com

Eleocharis coloradoensis : Known as spikerush, this aquatic plant is a source of this compound. researchgate.netzju.edu.cnmdpi.com The compound was isolated from this plant and identified as a potent phytotoxin, or plant growth inhibitor, at low concentrations. researchgate.netchemfaces.comwildlifeonline.me.uk

Trachyandra laxa : This plant, a tumbleweed from the Asphodelaceae family, contains this compound. uwc.ac.zauwc.ac.za The compound, along with its hydroxylated analogue (hydroxy-DHA), was identified in dichloromethane (B109758) (DCM) extracts of the leaves and inflorescences. uwc.ac.zauwc.ac.zaunam.edu.naresearch-nexus.net Research suggests that these α,β-unsaturated lactones may contribute to the plant's neurotoxic properties observed in livestock that consume it. uwc.ac.zaunam.edu.naresearch-nexus.net

Insect Secretions

Role in Ant Pheromones (e.g., Solenopsis invicta queen recognition pheromone)

This compound is a key component in the chemical communication system of the red imported fire ant, Solenopsis invicta. tandfonline.comrsc.orgbionity.commyrmecologicalnews.org It is one of three compounds that constitute the queen recognition pheromone for the workers of this species. tandfonline.comrsc.orgmyrmecologicalnews.orguliege.be This pheromone allows worker ants to recognize and tend to their queen. usda.gov While identified as part of the pheromone blend, some studies have noted it was inactive when tested alone. acaentmex.org The other components identified alongside this compound in S. invicta queen extracts are (E)-6-(1-pentenyl)-2H-pyran-2-one and a saturated δ-lactone known as invictolide. myrmecologicalnews.orgusda.govacaentmex.org

Presence in Other Insect Communication Systems

Beyond fire ants, this compound is found in the communication systems of other insects. fraterworks.com It has been identified in the male scent secretions of certain butterflies, such as Idea iasonia, although its specific function in these cases is not fully understood. rsc.org The compound is also known to be a pheromone for various fruit flies. fraterworks.com

Mammalian Secretions (e.g., Cat, Red Fox)

This compound is not limited to plants and insects; it is also found in the secretions of some mammals.

Cat : The compound is recognized as a cat attractant, similar to nepetalactone (B1678191) in catnip. bionity.combiorxiv.org It is one of several structurally distinct molecules that can elicit the euphoric "catnip response" in domestic cats. biorxiv.orgnih.govresearchgate.netnih.gov

Red Fox : this compound has been identified in the supracaudal scent gland secretion of the red fox (Vulpes vulpes). tandfonline.comuliege.benih.gov It has also been detected in the urine of red foxes. researchgate.net The presence of this compound in a mammal is noteworthy, and it was the first report of a substance produced by a mammal that is also known to cause the "catnip response". biorxiv.orgnih.govresearchgate.netresearchgate.netresearchgate.net The compound is part of a complex mixture of volatile chemicals, including apocarotenoids, that are likely involved in chemical communication between foxes. wildlifeonline.me.uknih.gov

Data Tables

Table 1: Natural Occurrence of this compound in Botanical Sources

| Botanical Source | Family | Plant Part(s) | Reference(s) |

|---|---|---|---|

| Fenugreek (Trigonella foenum-graecum) | Leguminosae | Seeds | fraterworks.com, najah.edu, cabidigitallibrary.org |

| Brassaiopsis glomerulata | Araliaceae | Leaves | nih.gov, researchgate.net |

| Eleocharis coloradoensis (Spikerush) | Cyperaceae | Whole Plant | researchgate.net, wildlifeonline.me.uk |

| Trachyandra laxa (Tumbleweed) | Asphodelaceae | Leaves, Inflorescences | uwc.ac.za, unam.edu.na, uwc.ac.za |

Table 2: Role of this compound in Animal Secretions

| Animal | Secretion Type | Role/Significance | Reference(s) |

|---|---|---|---|

| Red Imported Fire Ant (Solenopsis invicta) | Pheromone Gland | Component of queen recognition pheromone | tandfonline.com, rsc.org, myrmecologicalnews.org |

| Butterflies (e.g., Idea iasonia) | Male Scent Gland | Component of scent secretion | rsc.org |

| Domestic Cat (Felis catus) | Not Applicable | Elicits euphoric "catnip response" | nih.gov, bionity.com, biorxiv.org |

| Red Fox (Vulpes vulpes) | Supracaudal Scent Gland, Urine | Component of scent secretions for chemical communication | tandfonline.com, nih.gov, researchgate.net, uliege.be |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches

Total synthesis provides a means to produce dihydroactinidiolide (B95004) from simpler, more readily available chemical precursors. These routes are often designed to be efficient and stereoselective, allowing for the preparation of specific stereoisomers of the molecule.

β-Ionone, a common fragrance and flavor compound, serves as a key starting material for the synthesis of this compound due to its structural similarity, containing the core trimethylcyclohexene ring system.

A facile two-step oxidation method starting from β-ionone has been reported for the synthesis of this compound. researchgate.netnih.gov This approach is valued for its directness in converting the precursor to the desired product. researchgate.net The initial step involves the oxidation of β-ionone, which can then be followed by a subsequent oxidation to form the lactone ring of this compound. ajchem-a.com This method has been noted in studies exploring the neuroprotective potential of the synthesized this compound. researchgate.netnih.gov The thermal degradation of β-carotene can also lead to the formation of β-ionone, which can then be further oxidized to yield this compound. ajchem-a.comtandfonline.com

Table 1: Two-step Oxidation of β-Ionone to this compound

| Step | Description | Reagents/Conditions |

| 1 | Initial Oxidation of β-Ionone | Oxidation |

| 2 | Lactonization | Further Oxidation |

An alternative synthetic route involves the use of enol silyl (B83357) ethers as key intermediates. researchgate.net Specifically, 1,3,3-trimethyl-2-(trimethylsiloxy)cyclohexene has been utilized as a precursor for the synthesis of this compound. researchgate.netacs.org This method relies on the oxidation of the enol silyl ether to generate the necessary functional groups for lactonization. researchgate.net The key steps in this synthetic pathway involve the sequential oxidation of the enol silyl ether and subsequent acetylation. researchgate.net

A short total synthesis of (±)-dihydroactinidiolide has been developed utilizing a selenium-stabilized carbenium ion to promote a key carbon-carbon bond formation step. researchgate.netorkg.org This strategy begins with a lactonization reaction between 1,3,3-trimethylcyclohexene (B3343063) and α-chloro-α-phenylseleno ethyl acetate (B1210297), which forms the crucial α-phenylseleno-γ-butyrolactone intermediate. researchgate.net The final step to obtain this compound is achieved through a selenoxide elimination reaction. researchgate.net This method has also been mentioned in the context of synthesizing various carotenoid-derived flavors and fragrances. mdpi.com

A highly enantioselective total synthesis of (R)-dihydroactinidiolide has been achieved using a copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reaction as the key step. acs.orgnih.govresearchgate.net This reaction involves the cycloaddition of a cyclic diene, such as 2,6,6-trimethyl-1,3-cyclohexadiene, with ethyl glyoxylate (B1226380). acs.orgresearchgate.net The reaction proceeds with high yield and excellent regio-, diastereo-, and enantioselectivity. acs.orgnih.govresearchgate.net The resulting hetero-Diels-Alder product can then be converted to (R)-dihydroactinidiolide. acs.org This methodology provides access to the enantiomerically pure form of the natural product. acs.org

Table 2: Key Features of the Copper(II)-bisoxazoline-catalyzed Hetero-Diels-Alder Reaction

| Feature | Description |

| Catalyst | Copper(II)-bisoxazoline complex acs.org |

| Reactants | 2,6,6-trimethyl-1,3-cyclohexadiene and ethyl glyoxylate acs.org |

| Selectivity | High regio-, diastereo-, and enantioselectivity acs.orgnih.govresearchgate.net |

| Product | Precursor to (R)-dihydroactinidiolide acs.org |

Loliolide (B148988), actinidiolide, and this compound have been synthesized in their racemic forms from a common intermediate derived from 2,6,6-trimethylcyclohexenone. researchgate.net This approach involves the 1,2-addition of the cerium enolate of ethyl acetate to 2,6,6-trimethylcyclohexenone. mdpi.comresearchgate.net The resulting adduct can then be further transformed into this compound through a series of reactions including hydrolysis, iodolactonization, reduction of the iodide, and elimination of the tertiary hydroxyl group. mdpi.com

Stereoselective and Enantioselective Synthesis

The synthesis of specific enantiomers of this compound is crucial due to the distinct biological activities often associated with different stereoisomers. Several advanced methodologies have been developed to achieve high enantiomeric purity.

Chemo-enzymatic methods also provide a powerful route to enantioenriched this compound. These approaches often involve the resolution of racemic intermediates using enzymes like lipases. For instance, a synthetic pathway can start from the diastereoselective synthesis of cis-α-Epoxy-cyclogeraniol and cis-5-hydroxy-cyclogeraniol. The enzyme NOVOZYM 435 is then used to catalyze an acetylation reaction, yielding enantioenriched esters. These esters are subsequently transformed into the respective enantiomers of tetrahydroactinidiolide. The final step involves converting the enantiopure tetrahydroactinidiolide into the corresponding this compound enantiomer via a two-step process involving alkylation with diphenyldiselenide and subsequent oxidative elimination.

Synthesis of Racemic Forms

While enantioselective synthesis is important for specific applications, numerous methods exist for the efficient production of racemic this compound. These methods are often characterized by their simplicity and high yields.

One effective method starts with the reaction of 1,3,3-trimethylcyclohexene with α-chloro-α-phenylseleno ethyl acetate. This reaction affords a lactone intermediate which, upon oxidation to the corresponding selenoxide, swiftly eliminates to yield racemic this compound.

Another widely cited approach involves the use of organometallic reagents. Specifically, the 1,2-addition of the cerium enolate of ethyl acetate to 2,6,6-trimethylcyclohexenone serves as a key step. This method is notable because it generates a common intermediate from which this compound, as well as related C11-terpene lactones like loliolide and actinidiolide, can be synthesized. This synthesis is clean, requires minimal chromatographic purification, and produces new stereocenters with high selectivity.

Chemical Transformations and Derivatives

This compound can be formed through various chemical transformations and can itself be a substrate for further reactions to produce derivatives.

This compound can undergo reduction reactions using common reducing agents. The lactone functional group, which is a cyclic ester, is susceptible to reduction by hydride donors like sodium borohydride (B1222165) (NaBH₄). smolecule.com The reduction of a lactone with NaBH₄ typically yields a diol. In the case of this compound, the carbonyl carbon of the lactone is attacked by a hydride ion (H⁻) from the borohydride. libretexts.org This nucleophilic addition breaks the carbonyl π-bond, forming a tetrahedral intermediate. Subsequent protonation, typically from the solvent (e.g., methanol (B129727) or ethanol), cleaves the ester linkage to open the ring and form the corresponding diol. libretexts.orgwikipedia.org While NaBH₄ is more reactive towards aldehydes and ketones, it can reduce esters and lactones, though often requiring more forcing conditions like higher temperatures or excess reagent. wikipedia.org

The hetero-Diels-Alder (HDA) reaction is not a transformation of this compound itself, but rather a cornerstone of its asymmetric synthesis. nih.govresearchgate.net This cycloaddition reaction is fundamental to constructing the bicyclic lactone framework of the molecule. acs.org In the synthesis of (R)-dihydroactinidiolide, the HDA reaction occurs between a diene (2,6,6-trimethyl-1,3-cyclohexadiene) and a heterodienophile (ethyl glyoxylate, an aldehyde). acs.orgacs.org The use of a chiral copper(II)-bisoxazoline catalyst ensures the reaction proceeds with high regio-, diastereo-, and enantioselectivity, establishing the critical stereocenters that are carried through to the final product. nih.govacs.org The resulting HDA product is then rearranged and further modified to yield the target this compound. acs.org

This compound is a known degradation product of β-carotene, formed under thermal stress. tandfonline.comresearchgate.net This process is a significant source of the compound in many natural products and heated foods. Studies have shown that heating β-carotene in an oxygen-free environment leads to the formation of various volatile compounds, including this compound. The yield of this compound is dependent on the purity of the β-carotene source. For example, thermal degradation of commercial-grade (synthetic) β-carotene can yield up to 61.21% this compound, whereas the yield from β-carotene recovered from crude palm oil is lower, at 29.23%, due to the presence of other compounds in the extract. tandfonline.com

Table 1: Yield of this compound from Thermal Degradation of β-Carotene

| β-Carotene Source | This compound Yield (%) | Reference |

|---|---|---|

| Commercial (Synthetic) | 61.21 | tandfonline.com |

| Recovered from Crude Palm Oil (CPO) | 29.23 | tandfonline.com |

Kinetic studies of the thermal degradation of β-carotene reveal important details about the formation pathway of this compound. Research indicates that this compound is often the first volatile compound produced during the heat treatment of β-carotene. tandfonline.comresearchgate.net The degradation of trans-β-carotene has been modeled and shown to follow first-order kinetics. www.gov.ukcgiar.orggre.ac.uk A kinetic model for this breakdown process in dried sweet potato chips determined an activation energy of 64.2 kJ mol⁻¹. www.gov.ukcgiar.orggre.ac.uk

The mechanism likely involves intermediate species. It is suggested that 5,6-epoxy-β-ionone is an important intermediate that can act as a precursor to this compound and other volatile compounds like β-ionone. tandfonline.comresearchgate.net The formation of these norisoprenoids is directly related to the extent of β-carotene degradation. www.gov.ukcgiar.org

Thermal Degradation of β-Carotene to this compound

Influence of Temperature and Environmental Conditions

The formation of this compound is significantly influenced by external factors, particularly temperature and other environmental conditions such as oxygen levels, humidity, and light. These factors primarily affect the degradation of precursor compounds, such as carotenoids, which leads to the generation of this compound.

Thermal degradation is a key process in the formation of this compound from β-carotene. Studies have shown that temperature plays a crucial role in the yield of this compound. For instance, the thermal degradation of commercial β-carotene has been optimized by testing various temperature ranges and reaction times. tandfonline.com One study found that this compound is the primary compound produced during the heat treatment of β-carotene in an aqueous medium at 97°C. tandfonline.comresearchgate.net The kinetics of this degradation are comparable to those observed in organic solvents. researchgate.net Higher temperatures generally accelerate the degradation process. mdpi.com Research on the thermal degradation of commercial β-carotene showed that a temperature range of 130–140°C for 5 hours resulted in the highest yield of this compound at 61.21%. tandfonline.com

Table 1: Effect of Temperature and Reaction Time on this compound Yield from Commercial β-Carotene

| Temperature (°C) | Reaction Time (hours) | This compound Yield (%) |

| 110-120 | 4 | Not Reported |

| 120-130 | 5 | Not Reported |

| 130-140 | 5 | 61.21 |

| Data sourced from a study on the thermal degradation of β-carotene. tandfonline.com |

Other environmental factors also contribute to the formation of this compound. Oxygen is a primary cause of carotenoid degradation. researchgate.net The presence of oxygen can significantly influence the degradation process of carotenoids in crude palm oil under thermal stress, which in turn affects the formation of subsequent products like this compound. ajchem-a.com In the context of dried sweet potato chips, temperature was found to have a major influence on the reaction rates of β-carotene degradation, while water activity also had an impact. researchgate.net

In plants and food products, environmental conditions during growth and storage are critical. In tea, for example, environmental growing conditions affect the precursors of aromatic volatiles, including this compound. mdpi.com Excessively fertilized green tea can have high levels of high boiling point volatiles like this compound. mdpi.com Furthermore, storage conditions can lead to a slight increase in ionone (B8125255) derivatives, including this compound, through the oxidation of carotenoids. mdpi.com In Arabidopsis leaves, this compound accumulates under excessive light conditions, suggesting that light is another environmental trigger for its formation. researchgate.net The combination of humidity and UV radiation can also accelerate the degradation of polymers, a principle that can be applied to the breakdown of complex organic precursors into smaller molecules like this compound. mdpi.com

Oxidation of Tetrahydroactinidiolide

This compound can be synthesized from its saturated analogue, tetrahydroactinidiolide, through oxidation. This transformation is a well-established method for producing this compound, including its specific enantiomers. mdpi.comresearchgate.net

A common method involves a two-step process that utilizes organoselenium reagents. mdpi.com In this procedure, tetrahydroactinidiolide is first alkylated with diphenyldiselenide. The resulting α-phenylselenyl derivative is then subjected to an oxidative elimination reaction to yield this compound. mdpi.com

Recognizing the potential issues with selenium-based reagents in products intended for food and beverage use, a selenium-free alternative has been developed. researchgate.netmdpi.com This method uses diphenyldisulfide for the initial alkylation step. The subsequent intermediate undergoes oxidation with a reagent such as meta-chloroperoxybenzoic acid (m-CPBA), followed by thermal elimination of the resulting sulfone to produce this compound. mdpi.com This process has been described as an efficient and reliable alternative for the conversion. mdpi.com

These oxidation methods are crucial for obtaining specific stereoisomers of this compound. For instance, enantiopure forms of tetrahydroactinidiolide, which can be obtained through processes like fractional crystallization, can be converted into the corresponding enantiopure this compound enantiomers using these oxidation techniques. mdpi.comresearchgate.net

Table 2: Summary of Methods for the Oxidation of Tetrahydroactinidiolide

| Method | Key Reagents | Intermediate | Final Step | Reference |

| Selenium-based | Diphenyldiselenide | α-phenylselenyl derivative | Oxidative elimination | mdpi.com |

| Selenium-free | Diphenyldisulfide, m-CPBA | Sulfone derivative | Thermal elimination | mdpi.com |

Biological Activities and Mechanisms of Action

Neuroprotective and Neurological Activities

Dihydroactinidiolide (B95004), a monoterpene lactone derived from the degradation of carotenoids, has demonstrated notable neuroprotective efficacy in several in vitro studies. embopress.orgnih.gov Its potential as a multi-target agent against neurodegenerative diseases like Alzheimer's disease is supported by its various biological activities. embopress.org

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. embopress.orgoncotarget.comnih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research has shown that synthesized this compound exhibits strong AChE inhibitory action, with a half-maximal inhibitory concentration (IC50) of 34.03 nM. embopress.orgnih.govoncotarget.com This potent activity suggests its potential role in modulating cholinergic neurotransmission. nih.govoncotarget.com

Table 1: AChE Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 Value |

|---|

This table summarizes the reported in vitro inhibitory concentration of this compound against Acetylcholinesterase.

The mechanism of AChE inhibition by this compound has been further elucidated through computational molecular docking studies. embopress.orgnih.gov These in silico analyses have shown that this compound forms strong hydrogen bonds with key amino acid residues within the active site of the AChE enzyme. embopress.org Specifically, interactions have been identified with residues such as GLY117, GLY119, and SER200. embopress.orgnih.gov This binding at the active site substantiates the potent inhibitory activity observed in in vitro assays. embopress.org

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into senile plaques. This compound has been shown to interfere with this process. Studies have demonstrated that at a concentration of 270 nM, it can significantly prevent the self-aggregation of the Aβ25-35 fragment. embopress.orgnih.govtandfonline.com Furthermore, it has been reported to promote the disaggregation of pre-formed Aβ25-35 fibrils. embopress.orgnih.gov This dual action suggests a potential to both halt the formation and reduce the burden of amyloid aggregates.

The aggregation of Aβ peptides is toxic to neurons, leading to cell death. This compound has exhibited a protective effect against this cytotoxicity. embopress.orgnih.gov In studies using mouse neuroblastoma Neuro2a (N2a) cells, this compound was found to be non-cytotoxic at concentrations of 50 and 270 nM. embopress.orgnih.gov When these cells were exposed to the toxic Aβ25-35 peptide, pretreatment with this compound significantly increased cell viability, demonstrating a neuroprotective effect against amyloid-β-induced damage. embopress.orgnih.govmdpi.com

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is an early event in neurodegeneration. nih.gov this compound has been shown to modulate oxidative stress, which contributes to its neuroprotective profile. nih.gov One study reported that this compound pretreatment significantly restored neuronal damage by reducing indicators of neurotoxicity such as intracellular ROS, lipid peroxidation, and protein carbonylation in SH-SY5Y cells exposed to toxicants. nih.gov Another report noted that an extract containing this compound attenuated the formation of intracellular ROS in glutamate-treated hippocampal neuronal cells. While one study suggested that this compound increased the viability of Aβ25-35-treated N2a cells through ROS generation, the predominant evidence points toward its role in quenching oxidative stress as a key neuroprotective mechanism. embopress.orgnih.gov

Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. This process can be mediated by proteins such as caspases. Research shows that this compound can inhibit key components of the apoptotic pathway. Specifically, in SH-SY5Y human neuroblastoma cells exposed to neurotoxicants, caspase-3 activity was significantly increased. nih.govoncotarget.com Pretreatment with this compound was found to significantly reduce this elevated caspase-3 activity. nih.govoncotarget.com Further investigation revealed that the compound inhibits the caspase-3/Bax pathway and significantly increases the expression of the anti-apoptotic protein Bcl-2, thereby protecting neuronal cells from apoptosis. nih.gov

Table 2: Key Compounds Mentioned

| Compound Name | Abbreviation (if used) |

|---|---|

| This compound | DA, DHAc |

| Acetylcholine | |

| Amyloid β | Aβ |

| Reactive Oxygen Species | ROS |

| Apoptosis-Inducing Factor | AIF |

| Caspase 3 | |

| Bax | |

| Bcl-2 | |

| β-ionone | |

| GLY117 | |

| GLY119 |

Role in Reactive Oxygen Species (ROS) Generation in Neuroprotection

Antioxidant Properties

This compound exhibits notable antioxidant capabilities through various mechanisms, including the scavenging of free radicals and the chelation of metal ions. These properties contribute to its potential health benefits by mitigating oxidative stress.

This compound has demonstrated effective free radical scavenging activity. researchgate.netmedchemexpress.com In studies using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (.NO) radicals, the compound showed significant scavenging potential. researchgate.netnih.gov One study reported an IC50 value of 50 nM for both DPPH and nitric oxide scavenging activities, indicating its potency in neutralizing these reactive species. researchgate.netnih.gov The ability to scavenge free radicals is a crucial aspect of its antioxidant profile, as these radicals are implicated in cellular damage and various disease processes. researchgate.netsemanticscholar.org

Table 1: Free Radical Scavenging Activity of this compound

| Assay | IC50 Value | Reference |

|---|---|---|

| DPPH | 50 nM | nih.gov |

| Nitric Oxide (.NO) | 50 nM | nih.gov |

In addition to scavenging free radicals, this compound also possesses metal chelating properties. researchgate.net Research has shown that it can chelate metals, although its efficacy in this regard may be less pronounced than its radical scavenging activity. One study reported an IC50 value for metal chelating activity to be greater than 270 nM. researchgate.netnih.gov Metal ions, such as iron and copper, can contribute to oxidative stress by catalyzing the formation of reactive oxygen species. Therefore, the ability to chelate these metals is another mechanism through which this compound exerts its antioxidant effects.

Table 2: Metal Chelating Activity of this compound

| Assay | IC50 Value | Reference |

|---|---|---|

| Metal Chelation | >270 nM | nih.gov |

The antioxidant activities of this compound are believed to contribute to its broader health-promoting effects. medchemexpress.com By reducing oxidative stress, this compound may help protect cells from damage and has been investigated for its neuroprotective effects. researchgate.netmedchemexpress.com For instance, it has been shown to combat neurodegenerative processes by reducing oxidative stress and clearing free radicals. researchgate.net The antioxidant properties of this compound are also considered a factor in its potential to mitigate various health issues where oxidative damage is a contributing factor. semanticscholar.org

Metal Chelating Activity

Anti-tumor and Cytotoxic Activities

This compound has been the subject of research for its potential anti-tumor and cytotoxic effects against various human cancer cell lines.

Studies have indicated that this compound exhibits significant anti-tumor activity against several human tumor cell lines. researchgate.net These include epithelial cell carcinoma (HeLa), human prostate cancer (PC-3), breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2). researchgate.net Another study highlighted its cytotoxic effects against five human carcinoma cell lines and one melanoma cell line. mdpi.com Specifically, this compound demonstrated a strong cytotoxic effect against HCT116 (human colon carcinoma) with an IC50 of 5.0 µg/mL. mdpi.com

Table 3: Cytotoxic Activity of this compound against Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| HCT116 | Human Colon Carcinoma | 5.0 µg/mL | mdpi.com |

| HeLa | Epithelial Cell Carcinoma | Not Specified | researchgate.net |

| PC-3 | Human Prostate Cancer | Not Specified | researchgate.net |

| MCF-7 | Breast Cancer | Not Specified | researchgate.net |

| HepG-2 | Hepatocellular Carcinoma | Not Specified | researchgate.net |

Beyond its specific activity against tumor cells, this compound is recognized as a bioactive molecule with general cytotoxicity against human cells. researchgate.net It is important to note that while this cytotoxicity is beneficial in the context of eliminating cancer cells, it also suggests a broader biological impact that requires further investigation. mdpi.com

Activity against Human Tumor Cell Lines (e.g., HeLa, PC-3, MCF-7, HepG-2)

Antimicrobial Activities

This compound has demonstrated the ability to inhibit the growth of various microorganisms, including both bacteria and fungi.

Antibacterial Activity

Table 1: Observed Antibacterial Activity of this compound

| Bacterial Species | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibitory effects noted in various studies. nih.govbiomedpharmajournal.org |

| Escherichia coli | Demonstrates inhibitory activity against this Gram-negative bacterium. nih.govbiomedpharmajournal.org |

Antifungal Properties

The compound has also been identified to have antifungal capabilities. It has shown inhibitory effects against pathogenic fungi like Aspergillus niger and Candida albicans. nih.govnih.gov The presence of this compound in certain plant extracts contributes to their antifungal efficacy.

Table 2: Observed Antifungal Activity of this compound

| Fungal Species | Activity Observed |

|---|---|

| Aspergillus niger | Inhibitory activity has been reported. nih.gove3s-conferences.orgnih.gov |

| Candida albicans | Shows inhibitory effects against this opportunistic pathogenic fungus. nih.govnih.gove3s-conferences.org |

Ecological and Plant-Related Activities

Beyond its antimicrobial properties, this compound plays significant roles in ecological interactions, particularly involving insects and plants.

Pheromonal Activity in Insects

One of the most well-documented roles of this compound is its function as a pheromone in several insect species. smolecule.com Pheromones are chemical signals that trigger a natural response in another member of the same species.

Mediation of Social Behaviors

In social insects, such as the red imported fire ant (Solenopsis invicta), this compound is a key component of the queen recognition pheromone. smolecule.comusda.govusda.gov This chemical cue is crucial for maintaining the complex social structure of the colony. google.comusda.gov Worker ants use this pheromone to recognize and tend to their queen, a behavior essential for colony cohesion and survival. smolecule.comusda.gov The ability of workers to distinguish their queen from other individuals is fundamental to the organization and functioning of the ant colony. smolecule.comusda.gov

Allelopathic Potential and Phytotoxicity

This compound also exhibits allelopathic activity, meaning it can influence the growth and development of other plants in its vicinity. nih.gov Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.

Studies have shown that this compound can act as a phytotoxin, inhibiting the germination and growth of certain plant species. nih.govclrri.org For instance, it has been found to have a more significant inhibitory effect on dicotyledonous plants, such as Chinese amaranth (B1665344), compared to monocotyledonous plants like barnyardgrass. nih.gov This suggests that this compound could be a component of the chemical defense mechanism of some plants, helping them to compete with neighboring flora. nih.gov The compound's phytotoxic properties indicate its potential as a natural herbicide. nih.gov

Inhibition of Seed Germination

Research has demonstrated that this compound can significantly inhibit the germination of seeds of several plant species, including Chinese amaranth (Amaranthus tricolor), barnyard grass (Echinochloa crus-galli), and wheat (Triticum aestivum). researchgate.netmdpi.comnih.govresearchgate.netnih.gov

Chinese Amaranth and Barnyard Grass: Studies on the allelopathic effects of extracts from Spirulina platensis identified this compound as one of the active norisoprenoids. researchgate.netmdpi.comnih.gov These isolated compounds, including this compound, were shown to inhibit both seed germination and seedling growth of Chinese amaranth at concentrations ranging from 250 to 1000 ppm. mdpi.comnih.gov While it showed significant inhibitory activity against the dicotyledonous Chinese amaranth, its effect on the monocotyledonous barnyard grass was less pronounced. mdpi.comcabidigitallibrary.org

Wheat: this compound has been isolated from the husks of dormant wheat varieties. nih.govresearchgate.net It displayed clear inhibition of wheat seed germination at a concentration of 500 ppm in an aqueous solution. nih.govresearchgate.net Further studies revealed that the sensitivity of wheat grains to the germination-inhibiting effects of this compound decreases as the seeds after-ripen. acs.orgnih.gov However, even in after-ripened grains, the application of this compound can delay germination by more than two weeks, a phenomenon termed "pseudodormancy". acs.orgnih.gov

Table 1: Effect of this compound on Seed Germination

| Plant Species | Observed Effect | Reference |

|---|---|---|

| Chinese Amaranth (Amaranthus tricolor) | Inhibition of seed germination and seedling growth at 250-1000 ppm. | mdpi.comnih.gov |

| Barnyard Grass (Echinochloa crus-galli) | Less pronounced inhibition of seed germination compared to Chinese amaranth. | mdpi.comcabidigitallibrary.org |

| Wheat (Triticum aestivum) | Clear inhibition of germination at 500 ppm; delays germination in after-ripened seeds. | nih.govresearchgate.netacs.orgnih.gov |

Regulation of Gene Expression in Plants

This compound plays a crucial role in regulating gene expression in plants, particularly in the model organism Arabidopsis thaliana. medchemexpress.comadooq.comchemsrc.comchemicalbook.com This regulation is closely linked to the plant's ability to respond to environmental stresses, such as high light conditions. researchgate.netmdpi.com

Involvement in Photoacclimation and High Light Stress Response

Plants exposed to excessive light can suffer from photooxidative stress. mdpi.com this compound, a derivative of β-carotene, accumulates in Arabidopsis leaves under high light conditions. researchgate.netmdpi.com It is involved in the plant's photoacclimation process, helping it to adjust to and tolerate high light stress. medchemexpress.comoup.comfrontiersin.org This compound enhances tolerance to photooxidative stress by triggering specific genetic responses. mdpi.com

Induction/Repression of 1O2-Responsive Genes

Singlet oxygen (¹O₂) is a reactive oxygen species produced in chloroplasts, especially under high light stress. pnas.orgnih.gov It can act as a signal molecule, and its signaling pathways are crucial for plant stress responses. pnas.orgoup.com this compound, along with another β-carotene derivative, β-cyclocitral, is known to induce or repress a subset of nuclear genes that are responsive to singlet oxygen. oup.comfrontiersin.org Research has shown that treatment with this compound upregulates several ¹O₂-responsive genes in Arabidopsis, including AGC2, AtRD20, AtGSTU5, UGT73B4, and LTI30. mdpi.com This indicates that this compound is a key signaling molecule in the ¹O₂ signaling pathway. mdpi.comfrontiersin.org

Role as a Signal Molecule in Stress Signaling Pathways

The accumulation of this compound under high light stress and its ability to modulate gene expression highlight its function as a signal molecule in plant stress signaling pathways. mdpi.compnas.orgoup.com It acts as a messenger, translating the perception of environmental stress into a physiological response at the genetic level. mdpi.compnas.org This signaling role is a critical component of a plant's defense and acclimation mechanisms to adverse conditions like photooxidative stress. mdpi.comfrontiersin.org

Other Biological Activities

This compound has been investigated for its potential to damage genetic material. Research indicates that it may possess genotoxic properties, particularly in certain contexts. biosynth.combiosynth.com Studies involving fractions of Moringa stenopetala leaf extract, which are enriched with this compound and loliolide (B148988), have been shown to cause a significant level of DNA damage in cancer cell lines. researchgate.netnih.gov

A key area of research has been its role as a breakdown product of β-carotene. oup.com A mixture of β-carotene cleavage products, which included this compound, 5,6-epoxi-β-ionone, ionene, β-cyclocitral, β-ionone, and 4-oxo-β-ionone, was found to enhance the genotoxic effects of oxidative stress in primary rat hepatocytes. oup.comoup.com In this research, the genotoxicity was quantified by measuring the frequency of micronucleated (MN) cells, chromosomal aberrations (CAs), and sister chromatid exchanges (SCEs). oup.comoup.com The study demonstrated that while the cleavage product mixture did not significantly alter CAs at lower concentrations when combined with the free-radical-generating compound DMNQ, it did cause a significant increase at a concentration of 1 µM. oup.comoup.com Similarly, SCE induction was significantly increased with the addition of 1 µM of the cleavage product mixture compared to treatment with DMNQ alone. oup.comoup.com These findings suggest that β-carotene breakdown products like this compound may contribute to genotoxicity, particularly under conditions of oxidative stress. oup.comoup.com

Table 1: Summary of Research Findings on the Genotoxicity of this compound

| Study Context | Cell Type | Measured Endpoints | Observed Effect | Citation |

|---|---|---|---|---|

| β-Carotene Cleavage Product Mixture | Primary Rat Hepatocytes | Micronucleated (MN) cells | Significant increase in the presence of oxidative stress inducer (DMNQ) | oup.comoup.com |

| β-Carotene Cleavage Product Mixture | Primary Rat Hepatocytes | Chromosomal Aberrations (CAs) | Significant increase at 1 µM concentration with DMNQ | oup.comoup.com |

| β-Carotene Cleavage Product Mixture | Primary Rat Hepatocytes | Sister Chromatid Exchanges (SCEs) | Dose-dependent and significant increase at 1 µM with DMNQ | oup.comoup.com |

| Moringa stenopetala Extract Fraction | Cancer Cell Lines | DNA Damage | High level of DNA damage observed | researchgate.netnih.gov |

The direct effects of this compound on DNA replication and lipid synthesis are not extensively documented in primary research literature. Some tertiary sources suggest that the compound increases the activity of enzymes involved in these processes, but these claims lack robust scientific validation. biosynth.comcymitquimica.com

In a study investigating the anti-hepatitis B virus (HBV) constituents of Solanum erianthum, this compound was isolated as one of eleven compounds. thieme-connect.comnih.gov However, the potent inhibition of HBV DNA replication observed in the study was attributed to other isolated compounds, specifically solamargine (B1681910) and α-linolenic acid, not to this compound. thieme-connect.comnih.gov

Regarding lipid metabolism, direct evidence for an effect on lipid synthesis is scarce. However, this compound is known to be a product of β-carotene degradation. plos.org In studies of metabolites produced during electrosurgical liver dissection, this compound was detected alongside compounds such as azelaic acid, n-pentanal, and 2-butenal. plos.org These latter compounds are recognized as lipid peroxidation products, suggesting a link between the formation of this compound and the oxidative degradation of lipids like linoleic acid. plos.org

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Techniques for Identification and Quantification

The identification and quantification of dihydroactinidiolide (B95004) in various matrices rely heavily on the synergistic use of chromatographic separation and spectroscopic detection. organomation.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds like this compound. researchgate.netresearchgate.net This method separates compounds in a gaseous state based on their physicochemical properties as they interact with a stationary phase within a capillary column. organomation.com Following separation, mass spectrometry provides detailed information on the mass-to-charge ratio of the compound and its fragments, enabling precise identification. organomation.com For instance, GC-MS has been instrumental in identifying this compound in Pu-erh tea and as a thermal degradation product of β-carotene. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for non-volatile or thermally sensitive compounds. mdpi.com In the context of this compound research, HPLC, often coupled with a Diode-Array Detector (DAD), is used to quantify related non-volatile compounds, such as phenolic acids, in extracts where this compound is also present. researchgate.net This provides a broader chemical profile of the sample. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise chemical structure of molecules. cabidigitallibrary.org It provides detailed information about the arrangement of atoms within a molecule, which was crucial in confirming the structure of this compound. cabidigitallibrary.org

These techniques are often used in combination to achieve comprehensive analysis. For example, headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to analyze volatile compounds in a sample's headspace, a method used to study the aroma profile of teas containing this compound. mdpi.com

Table 1: Chromatographic and Spectroscopic Techniques for this compound Analysis

| Technique | Application | Key Findings |

| GC-MS | Identification and quantification of volatile compounds. | Identified this compound in Pu-erh tea and as a degradation product of β-carotene. researchgate.netmdpi.com |

| HPLC-DAD | Quantification of non-volatile compounds in extracts. | Quantified phenolic acids in extracts also containing this compound. researchgate.net |

| NMR | Structural elucidation. | Confirmed the chemical structure of this compound. cabidigitallibrary.org |

| HS-SPME-GC-MS | Analysis of volatile aroma compounds. | Analyzed the aroma profile of teas containing this compound. mdpi.com |

In Silico Studies and Molecular Modeling

Computational methods, including in silico studies and molecular modeling, are increasingly vital in predicting the biological activities and interactions of compounds like this compound before extensive laboratory testing. enamine.netscispace.com These approaches save time and resources by focusing research on the most promising avenues. github.io

Molecular docking is a key computational technique that simulates the interaction between a small molecule (ligand), such as this compound, and a large biological molecule (receptor), typically a protein. This method predicts the preferred binding orientation and affinity of the ligand to the receptor's active site. For example, molecular docking studies have shown that this compound can form strong hydrogen bonds with key amino acid residues (GLY117, GLY119, and SER200) in the active site of acetylcholinesterase (AChE), suggesting its potential as an AChE inhibitor. researchgate.netnih.govresearchgate.net

Molecular dynamics (MD) simulations provide further insight by modeling the movement of atoms and molecules over time. researchgate.net This helps to understand the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. enamine.net

ADME/Tox prediction is another crucial in silico tool that estimates the absorption, distribution, metabolism, excretion, and toxicity of a compound. enamine.net Studies have indicated that this compound possesses favorable ADME properties, suggesting it has drug-like characteristics. researchgate.netnih.gov

These computational approaches are instrumental in the early stages of drug discovery, helping to identify and optimize potential therapeutic candidates. enamine.netgithub.io

In Vitro Bioactivity Assays

In vitro bioactivity assays are laboratory-based experiments conducted on cells or in a controlled environment outside of a living organism to determine the biological effects of a substance. nih.gov These assays are fundamental in evaluating the therapeutic potential of this compound. github.ioresearchgate.net

Antioxidant Activity Assays: Several assays are used to measure the antioxidant capacity of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide (.NO) scavenging assays are common methods. medchemexpress.commdpi.com this compound has demonstrated significant scavenging activity in these assays, with a reported IC50 value of 50 nM for both DPPH and .NO radicals. researchgate.netnih.gov The Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic) acid (ABTS) assays are also employed to assess antioxidant potential. mdpi.com

Enzyme Inhibition Assays: The ability of this compound to inhibit specific enzymes is a key area of investigation. A prominent example is its potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. medchemexpress.com Assays have determined an IC50 value of 34.03 nM for AChE inhibition. researchgate.netnih.govresearchgate.net

Antimicrobial Activity Assays: The antimicrobial properties of this compound are evaluated using methods like the disc diffusion method and by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). mdpi.commdpi.com These tests have shown its activity against various bacteria. mdpi.com

Cytotoxicity and Neuroprotection Assays: To assess its safety and therapeutic effects, this compound has been tested on various cell lines. It has shown low cytotoxicity towards human peripheral blood mononuclear cells (PBMCs) and did not show a cytotoxic effect on Neuro2a (N2a) cells at certain concentrations. researchgate.netnih.gov Importantly, it has demonstrated a neuroprotective effect by increasing the viability of N2a cells treated with the amyloid-β 25-35 peptide, a model for Alzheimer's-related toxicity. researchgate.netnih.gov

Table 2: In Vitro Bioactivity of this compound

| Bioactivity | Assay | Result |

| Antioxidant | DPPH Scavenging | IC50 = 50 nM researchgate.netnih.gov |

| Nitric Oxide (.NO) Scavenging | IC50 = 50 nM researchgate.netnih.gov | |

| Metal Chelating Activity | IC50 > 270 nM researchgate.netnih.gov | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 = 34.03 nM researchgate.netnih.govresearchgate.net |

| Neuroprotection | Amyloid β25-35 Aggregation Inhibition | Significant at 270 nM researchgate.netnih.gov |

| Increased Viability of Aβ25-35 treated N2a cells | Significant at 50 and 270 nM researchgate.netnih.gov | |

| Cytotoxicity | Hemolysis (human PBMC) | 2.35% to 5.61% researchgate.netnih.gov |

Isotope Ratio Mass Spectrometry for Authentication and Origin Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized analytical technique used to determine the isotopic composition of elements within a compound. researchgate.net This method is particularly valuable for authenticating the origin of natural products like this compound. acs.orgnih.gov

The technique, often coupled with gas chromatography (GC-C/P-IRMS), measures the ratios of stable isotopes, such as carbon-13 to carbon-12 (δ¹³C) and deuterium (B1214612) to hydrogen (δ²H). acs.orgacs.org These isotopic signatures can vary depending on the geographical origin, botanical source, and production method (natural vs. synthetic) of the compound. researchgate.netacs.orgnih.gov

Research has utilized HRGC-C/P-IRMS to differentiate this compound from various sources:

Natural vs. Synthetic: this compound synthesized from synthetic precursors shows different δ¹³C and δ²H values compared to that derived from natural sources like β-carotene. acs.orgnih.gov

Botanical Origin: The isotopic ratios of this compound isolated from black and green teas (Camellia sinensis) differ from those found in Rooibos tea (Aspalathus linearis). acs.orgacs.org Specifically, this compound from Rooibos tea has distinctly different δ¹³C values. acs.org

This powerful analytical tool plays a crucial role in quality control and preventing fraudulent labeling in the flavor and fragrance industry. researchgate.netfmach.it

Table 3: Isotopic Ratios of this compound from Different Sources

| Source | δ¹³C (‰ V-PDB) | δ²H (‰ V-SMOW) |

| Synthetic (from synthetic educts) | -27.0 to -28.4 | -28 to -169 |

| Enzymatic (from natural educts) | -30.3 to -31.6 | -154 to -228 |

| Black and Green Tea | -29.0 to -34.1 | -153 to -274 |

| Rooibos Tea | -24.4 to -27.1 | -189 to -210 |

Multi-Targeted Drug Candidate Evaluation

Modern drug discovery for complex diseases like Alzheimer's is shifting towards a "one compound, multi-target" strategy. mdpi.com this compound is being evaluated as such a candidate due to its ability to interact with multiple pathological pathways. github.ioresearchgate.netnih.gov

Research has demonstrated that this compound exhibits a range of activities relevant to combating Alzheimer's disease:

Acetylcholinesterase (AChE) Inhibition: It potently inhibits AChE, which is a primary target for current Alzheimer's medications. researchgate.netnih.gov

Antioxidant Activity: It scavenges free radicals, which contribute to oxidative stress, a key factor in neurodegeneration. researchgate.netnih.gov

Anti-Aggregation Effects: It has been shown to prevent the self-aggregation of amyloid-β peptides and promote the disaggregation of existing plaques, which are hallmarks of Alzheimer's disease. researchgate.netnih.gov

Metal Chelating Activity: While weaker, it also shows some ability to chelate metal ions, which can be involved in amyloid plaque formation. researchgate.netnih.gov

The combination of these properties in a single molecule makes this compound a promising lead compound for developing a multi-target drug for neurodegenerative diseases. github.ioresearchgate.netmdpi.com

Future Directions and Research Gaps

Elucidation of Complete Mechanisms of Action for Biological Activities

While dihydroactinidiolide (B95004) has been identified as having antioxidant, neuroprotective, and anticancer properties, the complete molecular pathways through which it exerts these effects are not fully understood. nih.govmedchemexpress.com A significant research gap exists in mapping the specific signaling cascades and molecular targets.

Initial studies have shown that its neuroprotective effects are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net this compound has been observed to increase the levels of Nrf2 and Heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress. nih.govresearchgate.net This activation helps reduce neuronal damage by diminishing reactive oxygen species (ROS), nitrite (B80452) content, and lipid peroxidation. nih.gov Furthermore, it has been shown to inhibit cell death in neuronal cells by impeding the activity of caspase-3 and apoptosis-inducing factor (AIF). researchgate.netbiosynth.com

However, the upstream triggers for Nrf2 activation and the full spectrum of downstream genes regulated by this compound remain to be identified. Future research should employ advanced molecular techniques, such as transcriptomics and proteomics, to provide a comprehensive view of the cellular response to this compound. Understanding how it interacts with key regulatory proteins and pathways will be crucial for developing it as a targeted therapeutic agent.

In Vivo Studies for Therapeutic Potential and Efficacy

Much of the research on the therapeutic potential of this compound has been conducted through in vitro studies. researchgate.net For instance, its ability to protect against amyloid β-induced cytotoxicity in neuroblastoma cells highlights its potential for neurodegenerative diseases like Alzheimer's. researchgate.net However, to validate these promising preliminary findings, extensive in vivo studies are imperative.

One area showing promise is its potential effect on benign prostatic hyperplasia (BPH). An in vivo study using a testosterone-induced BPH rat model found that an extract of Eriochloa villosa, which contains this compound among other compounds, significantly reduced prostate weight and attenuated hyperplasia. nih.govnih.gov While these results are encouraging, studies using the purified compound are necessary to confirm that this compound is the active agent and to determine its efficacy and effective dosage.

Future research must bridge the gap between cell-based assays and clinical relevance. Well-designed animal model studies are needed to investigate the pharmacokinetics, bioavailability, and systemic effects of pure this compound for its various reported activities.

Table 1: Selected In Vivo Research on this compound-Containing Extracts

| Therapeutic Area | Animal Model | Extract/Compound | Key Findings | Reference |

| Benign Prostatic Hyperplasia (BPH) | Testosterone-induced BPH in rats | Eriochloa villosa (EV) extract | EV treatment significantly decreased relative prostate weight, serum dihydrotestosterone (B1667394) levels, and prostate epithelial thickness. It also reduced the expression of proliferating cell nuclear antigen (PCNA). | nih.gov |

Note: This study was conducted with a plant extract containing this compound, not the isolated compound.

Exploration of Synergistic Effects with Other Compounds

The biological activity of a single compound can often be enhanced when combined with other molecules. This synergy is a critical area of research for natural products. Preliminary evidence suggests that this compound may act synergistically with other compounds.

In the context of allelopathy (the chemical inhibition of one plant by another), the inhibitory effects of this compound on plant growth have been observed to be potentially additive or synergistic with fatty acids and other aromatic compounds. nih.gov Studies on cyanobacteria have also noted that combinations of different natural compounds, including norisoprenoids like this compound, can result in greater growth inhibition than individual compounds alone. nih.govresearchgate.net There is also evidence that mixtures of allelochemicals can have a synergistic effect on growth inhibition in plants. nih.gov This suggests that its efficacy in certain applications could be improved by formulating it with other active phytochemicals.

Future studies should systematically investigate these interactions. Screening this compound in combination with other natural products, such as polyphenols or other terpenoids, could uncover potent synergistic formulations for therapeutic or agricultural applications. researchgate.net

Development of Novel Synthetic Routes with Improved Efficiency or Enantioselectivity

The synthesis of this compound has been an area of interest for decades, with numerous approaches developed for both racemic and enantioselective production. researchgate.nettandfonline.com Classical methods have been established, but often suffer from drawbacks like lengthy multi-step procedures or the need for specially prepared chiral catalysts. tandfonline.com

More recent research has focused on developing more efficient and novel synthetic routes. Notable advancements include:

Selenium-Promoted Cyclization : A short total synthesis has been developed using a selenium carbenium ion-promoted carbon-carbon bond formation as the key step. researchgate.net

Asymmetric Catalytic Hetero-Diels-Alder Reaction : The enantioselective synthesis of (R)-dihydroactinidiolide has been achieved using a copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reaction, which proceeds with high yield, regioselectivity, and enantioselectivity. researchgate.netacs.org

Intramolecular Cycloadditions : Enantioselective synthesis has also been accomplished through the intramolecular [2+2] cycloadditions of keteniminium salts. oup.com

Despite these advances, there is still room for improvement. Future research should aim to develop synthetic strategies that are more cost-effective, scalable for industrial production, and environmentally friendly. A key challenge remains the development of highly efficient enantioselective syntheses that avoid complex chiral auxiliaries or catalysts, potentially making the desired stereoisomer more accessible for pharmacological and biological studies. tandfonline.com

Comprehensive Ecological Impact Assessments